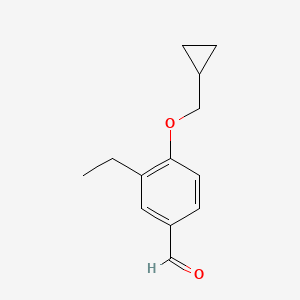

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

説明

特性

IUPAC Name |

4-(cyclopropylmethoxy)-3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-12-7-11(8-14)5-6-13(12)15-9-10-3-4-10/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEKMQLSZVRVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Structure-Activity Relationship of 3-Ethylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds are not only prevalent in nature, contributing to the aroma of almonds and cherries, but also serve as versatile starting materials for the synthesis of numerous pharmaceuticals. The inherent reactivity of the aldehyde functional group, coupled with the potential for diverse substitutions on the aromatic ring, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This has led to the exploration of benzaldehyde derivatives in various therapeutic areas, including oncology, infectious diseases, and neurology.[1] This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific subclass: 3-ethylbenzaldehyde derivatives. By understanding how modifications to this core structure influence biological activity, researchers can rationally design more potent and selective therapeutic agents.

Core Principles of Benzaldehyde SAR: Insights from a Broader Perspective

While specific SAR studies on 3-ethylbenzaldehyde derivatives are not extensively documented, a wealth of information on substituted benzaldehydes provides a strong foundation for predictive analysis. The electronic and steric properties of substituents on the benzaldehyde ring play a pivotal role in their interaction with biological targets.

The Influence of Substituent Position and Electronic Effects

The position of a substituent on the benzaldehyde ring significantly impacts its biological activity. For instance, in a series of benzimidazole-based benzaldehyde derivatives, the placement of chloro groups at the 3 and 4 positions of the phenyl ring resulted in the most potent inhibition of acetylcholinesterase and butyrylcholinesterase.[2] This highlights that both the meta and para positions are critical for interaction with the enzyme's active site.

The electronic nature of the substituents is another crucial factor. Electron-withdrawing groups, such as nitro and halogen groups, can enhance the electrophilicity of the aldehyde carbon, potentially leading to increased reactivity with nucleophilic residues in biological targets. Conversely, electron-donating groups, like methoxy and alkyl groups, can modulate the electron density of the aromatic ring and influence binding through hydrophobic or van der Waals interactions. In a study of benzyloxybenzaldehyde derivatives as anticancer agents, the presence of a methoxy group at the meta position of a benzyl substituent significantly influenced the inhibitory activity against the HL-60 cell line.[3][4]

Steric Factors and Lipophilicity

The size and shape of substituents also play a critical role in determining the biological activity of benzaldehyde derivatives. Bulky substituents can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. However, in some cases, larger, lipophilic groups can enhance activity by increasing membrane permeability or engaging in favorable hydrophobic interactions within the target's binding site. For example, in the inhibition of tyrosinase by 4-substituted benzaldehydes, bulkier substituents led to a more complete inhibition, suggesting a tighter hydrophobic interaction with the enzyme's catalytic center.

Predicted Structure-Activity Relationship of 3-Ethylbenzaldehyde Derivatives

Based on the established principles of benzaldehyde SAR, we can extrapolate and predict the key structural features that are likely to govern the biological activity of 3-ethylbenzaldehyde derivatives. The 3-ethyl group itself provides a degree of lipophilicity and a specific steric profile at the meta position. Modifications to this core structure can be systematically explored to optimize for a desired biological effect.

Key Areas for Modification and Predicted Outcomes

-

Modification of the Ethyl Group:

-

Chain Length: Increasing or decreasing the alkyl chain length at the 3-position will modulate lipophilicity. A longer chain may enhance membrane permeability and hydrophobic interactions, but could also introduce steric clashes.

-

Branching: Introducing branching on the ethyl group (e.g., an isopropyl group) will have a more pronounced steric effect, which could either be beneficial or detrimental depending on the topology of the target binding site.

-

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, amino) onto the ethyl chain could introduce new hydrogen bonding opportunities with the target, potentially increasing potency and selectivity.

-

-

Substitution on the Aromatic Ring:

-

Additional Substituents: The introduction of a second substituent on the aromatic ring offers a vast chemical space for exploration.

-

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO2, -CN, -Cl) at the ortho- or para- positions relative to the aldehyde could enhance reactivity and potentially lead to stronger interactions with the target.

-

Electron-Donating Groups (EDGs): The addition of EDGs (e.g., -OCH3, -OH) could modulate the electronic properties and introduce hydrogen bonding capabilities.

-

-

Positional Isomers: The relative positions of the ethyl group and a second substituent will be critical. For example, a substituent at the 4-position would be para to the aldehyde and ortho to the ethyl group, leading to a unique electronic and steric environment.

-

-

Modification of the Aldehyde Group:

-

Bioisosteric Replacement: Replacing the aldehyde with other functional groups (e.g., a nitrile, a ketone, or a heterocyclic ring) can alter the reactivity and binding mode of the molecule. This is a common strategy to improve metabolic stability and reduce off-target toxicity.

-

Formation of Derivatives: The aldehyde can serve as a handle for the synthesis of more complex derivatives, such as Schiff bases, hydrazones, or chalcones, which have their own diverse biological activities.

-

The following diagram illustrates the general workflow for a structure-activity relationship study.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Hypothetical Signaling Pathway for Anticancer Activity

Many benzaldehyde derivatives have demonstrated anticancer properties by inducing apoptosis.[4] A plausible mechanism of action for a novel 3-ethylbenzaldehyde derivative could involve the modulation of key signaling pathways that regulate cell death. The diagram below depicts a hypothetical pathway where a derivative inhibits an anti-apoptotic protein, leading to the activation of the caspase cascade and subsequent apoptosis.

Caption: A hypothetical signaling pathway for the induction of apoptosis by a 3-ethylbenzaldehyde derivative.

Experimental Methodologies

To investigate the SAR of 3-ethylbenzaldehyde derivatives, a systematic approach involving synthesis, purification, characterization, and biological evaluation is required.

General Synthesis of 3-Ethylbenzaldehyde Derivatives

A common and effective method for synthesizing substituted benzaldehydes is through a two-step, one-pot reduction/cross-coupling procedure.[5] This methodology allows for the introduction of various alkyl and aryl substituents.

Protocol: Synthesis of a 4-Substituted-3-ethylbenzaldehyde Derivative

-

Starting Material: 3-bromo-N-methoxy-N-methylbenzamide.

-

Reduction: Dissolve the starting material (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon) and cool to 0°C. Add DIBAL-H (1.2 equivalents) dropwise over 10 minutes. Stir the reaction mixture at 0°C for 30 minutes.

-

Cross-Coupling: To the reaction mixture, add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) followed by the desired organometallic reagent (e.g., ethylmagnesium bromide, 1.5 equivalents) in an appropriate solvent (e.g., THF) dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure of the purified product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Evaluation: Antimicrobial Activity

The antimicrobial activity of the synthesized derivatives can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

-

Preparation of Inoculum: Grow the microbial strains in appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Test Compounds: Dissolve the synthesized 3-ethylbenzaldehyde derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with medium and DMSO), and a sterility control (medium only).

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the experimental workflow for the synthesis and biological evaluation of 3-ethylbenzaldehyde derivatives.

Caption: Experimental workflow for the synthesis and evaluation of 3-ethylbenzaldehyde derivatives.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate SAR analysis.

Table 1: Hypothetical Antimicrobial Activity of 3-Ethylbenzaldehyde Derivatives

| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 3-EBA | -H | -H | 128 | 256 |

| 3-EBA-01 | -Cl | -H | 32 | 64 |

| 3-EBA-02 | -NO2 | -H | 16 | 32 |

| 3-EBA-03 | -OCH3 | -H | 64 | 128 |

| 3-EBA-04 | -H | -Cl | 64 | 128 |

| 3-EBA-05 | -H | -OH | 128 | 256 |

Note: This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The 3-ethylbenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific class of compounds is emerging, established principles from the broader family of benzaldehyde derivatives provide a robust framework for rational drug design. By systematically modifying the 3-ethylbenzaldehyde core and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural features required for potent and selective activity. Future work should focus on synthesizing and testing a diverse library of 3-ethylbenzaldehyde derivatives against a range of biological targets. This will not only lead to the identification of promising lead compounds but also contribute to a more comprehensive understanding of the structure-activity landscape of this versatile chemical scaffold.

References

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]

-

Taha, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Saitoh, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

-

Patel, K., et al. (2012). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. [Link]

-

Kovaleva, V. A., et al. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research. [Link]

-

van der Heijden, M. A. G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(6), 1634–1638. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and price of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

The following technical guide details the sourcing, synthesis, and pricing dynamics of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde , a specialized intermediate likely utilized in the development of phosphodiesterase 4 (PDE4) inhibitors.

Sourcing, Synthesis, and Strategic Procurement for Drug Development

Executive Summary

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde is a structural analog of key PDE4 inhibitor intermediates (such as those used for Roflumilast). Unlike the commercially ubiquitous 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, this specific ethyl-substituted analog is often a custom synthesis target rather than a commodity catalog item.

This guide provides researchers with the definitive pathway to procure this compound: either through direct custom synthesis orders or by executing a validated one-step alkylation protocol in-house using the commercially available precursor 3-ethyl-4-hydroxybenzaldehyde (CAS 105211-79-8) .

Critical Isomer Alert

Researchers must distinguish this target from its reverse isomer, which is more commonly indexed in some databases:

-

Target: 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde (Ether at C4, Ethyl at C3).

-

Isomer: 3-(Cyclopropylmethoxy)-4-ethylbenzaldehyde (CAS 1289015-82-2 ).

-

Implication: Verify the substitution pattern using 2D-NMR (HMBC/HSQC) to ensure the alkyl group is meta to the aldehyde and ortho to the ether.

Chemical Profile & Specifications

| Attribute | Specification |

| Chemical Name | 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde |

| Core Structure | Benzaldehyde substituted with an ethyl group at C3 and a cyclopropylmethoxy group at C4.[1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| Precursor CAS | 105211-79-8 (3-Ethyl-4-hydroxybenzaldehyde) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water. |

| Appearance | Typically a pale yellow oil or low-melting solid. |

| Stability | Air-sensitive (aldehyde oxidation); Store under Nitrogen at 2–8°C. |

Synthesis & Manufacturing Architecture

Since this compound is not a high-volume commodity, the most reliable sourcing strategy is synthesis on demand . The synthesis follows a robust Williamson etherification pathway.

Validated Synthetic Pathway

The synthesis couples 3-ethyl-4-hydroxybenzaldehyde with (bromomethyl)cyclopropane under basic conditions. This route minimizes side reactions compared to acid-catalyzed methods.

Mechanism:

-

Deprotonation: Potassium carbonate (

) deprotonates the phenol at C4. -

Nucleophilic Attack: The phenoxide ion attacks the methylene carbon of the cyclopropylmethyl bromide.

-

Workup: The ethyl group at C3 provides steric bulk but does not significantly hinder the reaction at C4.

Figure 1: Synthetic workflow for the production of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde via Williamson ether synthesis.

Experimental Protocol (Self-Validating)

-

Reagents: 3-Ethyl-4-hydroxybenzaldehyde (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq),

(2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Dissolve 3-ethyl-4-hydroxybenzaldehyde in DMF.

-

Add

and stir for 30 min at RT to form the phenoxide. -

Add (Bromomethyl)cyclopropane dropwise.

-

Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Validation: Disappearance of the phenolic -OH peak in IR (~3200 cm⁻¹) and appearance of cyclopropyl methylene doublet in ¹H-NMR (~3.9 ppm).

-

Procurement Landscape: Suppliers & Price Analysis

Because the final target is a "Make-to-Order" item, pricing is derived from the precursor cost plus labor/overhead.

A. Precursor Suppliers (3-Ethyl-4-hydroxybenzaldehyde)

The precursor (CAS 105211-79-8) is commercially available from specialized building block suppliers.

| Supplier Tier | Representative Vendors | Availability | Estimated Lead Time |

| Tier 1 (Global Catalog) | BLD Pharm, Fisher Scientific (Thermo), Sigma-Aldrich | High | 1–3 Days (Stock) |

| Tier 2 (Bulk/Custom) | Ambeed, Combi-Blocks, Enamine | Medium | 1–2 Weeks |

| Tier 3 (Aggregators) | Molbase, PubChem Vendors | Variable | 2–4 Weeks |

B. Cost Analysis (Estimated)

Prices are indicative estimates for the US market as of 2025/2026.

| Component | Scale | Estimated Price (USD) | Notes |

| Precursor (CAS 105211-79-8) | 1 g | $30 – $50 | R&D Scale |

| Precursor (CAS 105211-79-8) | 25 g | $150 – $250 | Process Development |

| Precursor (CAS 105211-79-8) | 100 g | $400 – $600 | Pilot Scale |

| Reagent (Cyclopropylmethyl bromide) | 100 g | $40 – $80 | Commodity Chemical |

| Custom Synthesis (Final Product) | 10 g | $1,500 – $2,500 | FTE + Materials cost |

Strategic Recommendation: For requirements <50g, purchase the precursor and perform the alkylation in-house to reduce costs by ~70%. For >1kg, contract a CRO (Contract Research Organization) using the precursor CAS as the starting material specification.

Quality Control & Handling

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

Critical Quality Attributes (CQAs)

-

Purity (HPLC): ≥ 98.0% (Area %).

-

Impurity to watch: Unreacted phenol (precursor). It acts as a potent antioxidant and can interfere with oxidative stress assays.

-

-

Residual Solvent: DMF < 880 ppm (ICH Q3C limit). DMF is difficult to remove; use multiple water washes or lyophilization.

-

Identity (NMR):

-

¹H NMR (CDCl₃): Look for the aldehyde singlet (~9.8 ppm), aromatic protons (3H pattern), cyclopropyl methylene doublet (~3.9 ppm), and the distinctive ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm).

-

Storage Protocol

-

Condition: Store under Argon/Nitrogen.

-

Temperature: 2°C to 8°C.

-

Shelf Life: 12 months (re-test aldehyde purity for oxidation to benzoic acid derivative).

References

-

Precursor Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22038713, 3-Ethyl-4-hydroxybenzaldehyde. Retrieved from [Link][4]

- Synthesis Methodology (Alkylation): Zhang, H., et al. (2014). Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507–509. (Describes the analogous alkylation of hydroxybenzaldehydes with cyclopropylmethyl bromide).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 15174-69-3|4-Hydroxy-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde CAS NO:153200-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Ethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 22038713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 25934-52-5|3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

Nomenclature and Structural Elucidation

IUPAC Name: 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

Synonyms: While no widely recognized synonyms currently exist for this specific molecule, systematic naming conventions may lead to variations such as 3-ethyl-4-(cyclopropylmethoxy)benzaldehyde.

Chemical Structure:

The molecule consists of a benzene ring substituted with an aldehyde group, an ethyl group, and a cyclopropylmethoxy group. The aldehyde group is designated as the principal functional group, assigning its position on the ring as carbon 1. The substituents are located at positions 3 (ethyl) and 4 (cyclopropylmethoxy).

| Identifier | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| InChI Key | OEWGHXGCZAUKMV-UHFFFAOYSA-N (Isomer)[1] |

| Canonical SMILES | CCC1=C(C=C(C=O)C=C1)OCC2CC2 |

Note: As of the latest data, a specific CAS number for 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde has not been assigned. Researchers may refer to the CAS numbers of its isomers, such as 4-(cyclopropylmethoxy)-2-ethylbenzaldehyde (CAS: not available, but CID 177795391)[1] and 3-(Cyclopropylmethoxy)-4-ethylbenzaldehyde (CAS: 1289015-82-2)[2], for comparative studies.

Physicochemical Properties

The physicochemical properties of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde can be predicted based on its structure and data from analogous compounds like 4-ethylbenzaldehyde.[3] These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Predicted Value | Justification/Reference |

| Appearance | Clear, colorless to slightly yellow liquid | Based on the appearance of 4-ethylbenzaldehyde and 4-(cyclopropylmethoxy)benzaldehyde.[3][4] |

| Boiling Point | > 220 °C | The boiling point of 4-ethylbenzaldehyde is 221.7 °C. The larger substituent is expected to increase this value.[3] |

| Density | ~1.0 g/mL | 4-Ethylbenzaldehyde has a density of 1.001 g/mL.[3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate). Slightly soluble in water. | Aromatic aldehydes exhibit this general solubility profile.[5] |

| logP (Octanol/Water) | ~3.5 | Predicted based on the lipophilic nature of the ethyl and cyclopropylmethoxy groups. This suggests good membrane permeability. |

Synthesis and Manufacturing

The synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde can be achieved through a multi-step process, typically starting from a readily available substituted phenol. The following proposed pathway leverages well-established and scalable reactions in organic chemistry.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Ethyl-4-methylphenol to 4-Hydroxy-3-ethylbenzaldehyde

This step involves the selective oxidation of the methyl group to an aldehyde. Selenium dioxide is a suitable reagent for this transformation.[6]

-

Reaction Setup: To a solution of 2-ethyl-4-methylphenol (1 equivalent) in a suitable solvent such as benzene or dioxane, add finely powdered selenium dioxide (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-hydroxy-3-ethylbenzaldehyde.

Step 2: Williamson Ether Synthesis to Yield 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

This classic ether synthesis method is employed to introduce the cyclopropylmethoxy group.

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3-ethylbenzaldehyde (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) as a base, followed by cyclopropylmethyl bromide (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) overnight. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, is purified by column chromatography.

Causality Behind Experimental Choices

-

Choice of Oxidizing Agent: Selenium dioxide is chosen for its known efficacy in oxidizing benzylic methyl groups to aldehydes with minimal side reactions.[6]

-

Solvent Selection: Benzene or dioxane in the first step allows for azeotropic removal of water, driving the reaction to completion. DMF or acetone in the second step are ideal for Sₙ2 reactions like the Williamson ether synthesis due to their ability to solvate cations while leaving the nucleophile relatively free.

-

Base in Ether Synthesis: Potassium carbonate is a mild and effective base for deprotonating the phenol, making it nucleophilic enough to attack the cyclopropylmethyl bromide.

Applications in Research and Drug Development

Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[5][7] The unique combination of the ethyl and cyclopropylmethoxy groups in 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde makes it a promising scaffold for drug discovery.

Role as a Pharmaceutical Intermediate

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the construction of complex molecular architectures. Benzaldehyde derivatives are known to be precursors for a range of therapeutic agents, including potential anticancer drugs and kinase inhibitors.[7]

Structural Contributions to Bioactivity

-

Ethyl Group: The ethyl substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]

-

Cyclopropylmethoxy Group: The cyclopropyl moiety is often incorporated into drug candidates to improve metabolic stability and binding affinity. The cyclopropyl ring is sterically small yet conformationally constrained, which can lead to favorable interactions with protein targets.

Potential in Modern Synthetic Methodologies

The aldehyde group can be readily converted to other functional groups, such as an alkyne or an azide, making 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde a potential building block for "click chemistry" applications.[8] This powerful set of reactions is increasingly used in drug development for the rapid synthesis of compound libraries and the creation of bioconjugates.[9]

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

While specific toxicity data for 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde is not available, general precautions for handling aromatic aldehydes should be followed, based on data for similar compounds like 4-ethylbenzaldehyde.

-

Health Hazards: Harmful if swallowed. May cause skin and eye irritation.

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Beilstein Journal of Organic Chemistry. Synthesis of a novel chemotype via sequential metal-catalyzed cycloisomerizations. [Link]

-

PubChem. 4-(cyclopropylmethoxy)-2-ethylbenzaldehyde. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Cheméo. Benzaldehyde, 3-ethyl- (CAS 34246-54-3). [Link]

-

White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

Wikipedia. 4-Ethylbenzaldehyde. [Link]

-

Research Journal of Pharmacy and Technology. Click chemistry in drug development recent trends and application. [Link]

-

Journal of the Chemical Society. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. [Link]

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

NIST WebBook. Benzaldehyde, 3-ethyl-. [Link]

-

MDPI. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. [Link]

Sources

- 1. PubChemLite - 4-(cyclopropylmethoxy)-2-ethylbenzaldehyde (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Cyclopropylmethoxy)-4-ethylbenzaldehyde CAS#: 1289015-82-2 [m.chemicalbook.com]

- 3. 4-Ethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-(Cyclopropylmethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

Synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde from 3-ethyl-4-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the mechanistic underpinnings of the synthesis, offers a detailed experimental protocol, and provides guidance on the characterization of the final product.

Introduction and Significance

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the cyclopropylmethoxy group can impart unique pharmacological properties, including improved metabolic stability and enhanced binding affinity to target proteins. The ethyl group at the 3-position further modulates the electronic and steric properties of the benzaldehyde core, making it a versatile building block in medicinal chemistry. This guide outlines a robust and reproducible method for its preparation via the Williamson ether synthesis.

Mechanistic Rationale: The Williamson Ether Synthesis

The synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde is achieved through a classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] The key steps are:

-

Deprotonation: The phenolic hydroxyl group of 3-ethyl-4-hydroxybenzaldehyde is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of (bromomethyl)cyclopropane (cyclopropylmethyl bromide).

-

Displacement: The bromide ion, being a good leaving group, is displaced, leading to the formation of the desired ether linkage.

dot digraph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"3-ethyl-4-hydroxybenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenoxide_Ion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropylmethyl_Bromide"; "Product" [label="4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-ethyl-4-hydroxybenzaldehyde" -> "Phenoxide_Ion" [label=" + Base (K2CO3)\n- H2O, - CO2"]; "Phenoxide_Ion" -> "Product" [label=" + Cyclopropylmethyl Bromide\n(SN2 attack)"]; "Cyclopropylmethyl_Bromide" -> "Product" [style=invis];

{rank=same; "3-ethyl-4-hydroxybenzaldehyde"; "Phenoxide_Ion";} } caption { label="Mechanism of Williamson Ether Synthesis"; fontsize=10; fontname="Arial"; } enddot Figure 1: A simplified diagram illustrating the SN2 mechanism of the Williamson ether synthesis for the preparation of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

Experimental Protocol

This protocol is an adapted procedure based on established Williamson ether synthesis methodologies for substituted phenols.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Ethyl-4-hydroxybenzaldehyde | 150.17 | 5.00 g | 33.3 mmol | 1.0 |

| (Bromomethyl)cyclopropane | 134.99 | 5.39 g (4.0 mL) | 39.9 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 6.90 g | 49.9 mmol | 1.5 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - | - |

| Hexanes | - | As needed | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| Brine (saturated NaCl solution) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-4-hydroxybenzaldehyde (5.00 g, 33.3 mmol) and anhydrous potassium carbonate (6.90 g, 49.9 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the mixture, add (bromomethyl)cyclopropane (4.0 mL, 39.9 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_reaction" { label="Reaction"; style=filled; color="#F1F3F4"; "Reactants" [label="3-Ethyl-4-hydroxybenzaldehyde\n(Bromomethyl)cyclopropane\nK2CO3 in DMF"]; "Heating" [label="Heat to 70-80 °C\n4-6 hours"]; "Reactants" -> "Heating"; }

subgraph "cluster_workup" { label="Work-up"; style=filled; color="#F1F3F4"; "Quenching" [label="Cool and pour into water"]; "Extraction" [label="Extract with Ethyl Acetate"]; "Washing" [label="Wash with Water and Brine"]; "Quenching" -> "Extraction" -> "Washing"; }

subgraph "cluster_purification" { label="Purification & Analysis"; style=filled; color="#F1F3F4"; "Drying" [label="Dry over MgSO4 and concentrate"]; "Chromatography" [label="Column Chromatography"]; "Characterization" [label="NMR, MS Analysis"]; "Drying" -> "Chromatography" -> "Characterization"; }

"Heating" -> "Quenching" [lhead="cluster_workup", ltail="cluster_reaction"]; "Washing" -> "Drying" [lhead="cluster_purification", ltail="cluster_workup"]; } caption { label="Experimental workflow for the synthesis"; fontsize=10; fontname="Arial"; } enddot Figure 2: A flowchart outlining the key steps in the synthesis and purification of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

Characterization of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

9.85 (s, 1H, -CHO)

-

7.65 (d, J = 2.0 Hz, 1H, Ar-H)

-

7.60 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

-

6.95 (d, J = 8.4 Hz, 1H, Ar-H)

-

3.90 (d, J = 7.2 Hz, 2H, -OCH₂-)

-

2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

-

1.30-1.40 (m, 1H, -CH- of cyclopropyl)

-

1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

-

0.60-0.70 (m, 2H, cyclopropyl-CH₂)

-

0.35-0.45 (m, 2H, cyclopropyl-CH₂)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

191.5 (-CHO)

-

163.0 (C-O)

-

135.0 (C-CHO)

-

130.5 (Ar-C)

-

128.0 (Ar-CH)

-

126.5 (Ar-CH)

-

111.0 (Ar-CH)

-

73.0 (-OCH₂-)

-

25.0 (-CH₂CH₃)

-

14.5 (-CH₂CH₃)

-

10.0 (-CH- of cyclopropyl)

-

3.5 (cyclopropyl-CH₂)

-

-

Mass Spectrometry (EI): m/z (%) = 204 (M⁺), 175, 147, 121.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended. Ensure that the potassium carbonate is anhydrous, as moisture can hinder the deprotonation step. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can sometimes improve the reaction rate and yield.

-

Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Ensure efficient extraction and careful handling during chromatography. The temperature of the reaction should be carefully controlled; excessively high temperatures can lead to side reactions.

-

Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. A shallow gradient of ethyl acetate in hexanes is recommended.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde from commercially available starting materials. The protocol detailed in this application note, when executed with care, should provide the target compound in good yield and high purity. The provided characterization data will aid in the structural confirmation of the final product.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.

- Gooßen, L. J.; Linder, C.; Oppel, C. Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.

-

A general procedure for Williamson ether synthesis. [Link]

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

PubChem. 3-Ethyl-4-hydroxybenzaldehyde. [Link]

-

PubChem. (Bromomethyl)cyclopropane. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

Sources

Application Notes: Optimizing Reductive Amination of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

Abstract

This document provides a comprehensive guide to the reductive amination of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, a key synthetic transformation for the preparation of various pharmaceutically relevant secondary and tertiary amines. We delve into the mechanistic underpinnings of this reaction, explore critical process parameters, and offer detailed, field-tested protocols for both direct and indirect reductive amination strategies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and optimize this important chemical conversion.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most versatile and widely employed methods for the synthesis of amines.[1][2] This one-pot reaction combines a carbonyl compound, in this case, 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. The process typically proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced to the final amine product.[2][3]

The strategic advantage of reductive amination lies in its efficiency and control, often avoiding the over-alkylation issues that can plague traditional SN2-type reactions with alkyl halides.[2] For a sterically hindered and electronically distinct substrate like 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, a carefully optimized reductive amination protocol is crucial for achieving high yields and purity.

Mechanistic Considerations and Key Parameter Selection

The success of the reductive amination of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde hinges on a delicate balance between the rate of imine/iminium ion formation and its subsequent reduction. Several factors must be carefully considered to drive the reaction towards the desired product.

The Role of the Reducing Agent

The choice of reducing agent is paramount. It must be selective enough to reduce the iminium ion intermediate much faster than the starting aldehyde.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations due to its mild nature and remarkable selectivity.[4][5][6] It is particularly effective for a broad range of aldehydes and ketones, including those with acid-sensitive functional groups.[3][6] The steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the efficient reduction of the protonated imine while leaving the aldehyde largely untouched.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is effective at a slightly acidic pH (around 4-5).[3] However, its high toxicity and the potential to generate cyanide gas necessitate careful handling and purification procedures.[3][5]

-

Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both the imine and the starting aldehyde.[3] To minimize the reduction of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, a stepwise or indirect approach is recommended, where the imine is pre-formed before the addition of NaBH₄.[4][7]

Solvent Selection

The choice of solvent can significantly impact reaction kinetics and solubility of reagents.

-

Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are the preferred solvents when using sodium triacetoxyborohydride.[4][6][8]

-

Methanol (MeOH): This solvent is commonly used with sodium cyanoborohydride.[8] However, it's important to note that NaBH(OAc)₃ can decompose in methanol.[8][9]

-

Tetrahydrofuran (THF) and Acetonitrile (MeCN): These are also viable solvent options for reductive aminations.[4]

The Influence of pH

The pH of the reaction medium plays a critical role. Mildly acidic conditions (pH 4-5) are generally optimal for imine formation.[10][11] At this pH, the carbonyl oxygen can be protonated, which accelerates the nucleophilic attack by the amine. If the conditions are too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[11] For reactions involving STAB, the acetic acid generated in situ can help catalyze the imine formation.[4][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is generally the most convenient and high-yielding method.

Workflow Diagram:

Caption: Direct Reductive Amination Workflow.

Materials:

-

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM (approximately 10-20 mL per mmol of aldehyde).

-

Add the desired amine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This two-step procedure is advantageous when using the less selective but more economical sodium borohydride, or when dialkylation is a concern with primary amines.[4]

Workflow Diagram:

Caption: Indirect Reductive Amination Workflow.

Materials:

-

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

-

Amine (primary or secondary)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a round-bottom flask, add 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde (1.0 eq) and dissolve it in anhydrous methanol (10-20 mL per mmol of aldehyde).

-

Add the amine (1.0-1.2 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary and Optimization Parameters

The following table summarizes key reaction parameters and expected outcomes for the reductive amination of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

| Parameter | Condition A (Direct) | Condition B (Indirect) | Rationale & Troubleshooting |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | STAB offers higher selectivity and is ideal for a one-pot reaction. NaBH₄ is more economical but requires a two-step process to avoid aldehyde reduction. |

| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | DCM is the preferred solvent for STAB. MeOH is suitable for NaBH₄ and facilitates imine formation. |

| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the imine formation to completion. |

| Stoichiometry (Reducing Agent) | 1.2 - 1.5 equivalents | 1.5 - 2.0 equivalents | An excess of the reducing agent ensures complete conversion of the imine. |

| Temperature | Room Temperature | 0 °C to Room Temperature | The direct method is typically run at room temperature. For the indirect method, initial cooling during NaBH₄ addition is crucial to control the exothermic reaction. |

| Reaction Time | 2 - 24 hours | 2 - 6 hours (total) | Reaction times are substrate-dependent and should be monitored by TLC or LC-MS. |

| Potential Side Reactions | Aldehyde reduction (minimal) | Aldehyde reduction, dialkylation of primary amines | If aldehyde reduction is observed with STAB, ensure the reagent is of high quality. For the indirect method, ensure imine formation is complete before adding NaBH₄. |

Conclusion

The reductive amination of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde is a robust and versatile transformation that can be effectively carried out using either a direct or indirect protocol. The choice between sodium triacetoxyborohydride and sodium borohydride will depend on the specific requirements of the synthesis, including scale, cost, and the desired level of selectivity. By carefully controlling the reaction parameters outlined in this guide, researchers can achieve high yields of the desired amine products, facilitating the advancement of their drug discovery and development programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

- Ghosh, A., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.

-

Taylor & Francis Online. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

- Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The catalytic reductive amination of aldehydes and ketones. Chemical Society Reviews, 40(10), 5065-5074.

-

Johnson Matthey. (n.d.). Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols for the Synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde via Selective Oxidation

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, a key intermediate in pharmaceutical research and development. We present and compare three robust and widely applicable oxidation methods for the conversion of the precursor, 4-(cyclopropylmethoxy)-3-ethylbenzyl alcohol. The protocols detailed herein—Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation—are presented with step-by-step instructions, mechanistic insights, and practical considerations for optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and scalable methods for the preparation of this and structurally related aromatic aldehydes.

Introduction and Strategic Overview

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the multi-step preparation of active pharmaceutical ingredients (APIs). The target molecule, 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, incorporates structural motifs—a cyclopropylmethoxy group and an ethyl-substituted aromatic ring—that necessitate mild and chemoselective oxidation conditions to avoid side reactions such as over-oxidation to the carboxylic acid or cleavage of the ether linkage.

The choice of oxidant is critical and is dictated by factors including substrate tolerance, reaction scale, safety, cost, and environmental impact. This guide provides detailed protocols for three distinct and highly effective methods, allowing researchers to select the most appropriate strategy for their specific laboratory context and synthetic goals. We begin from the common precursor, 4-(cyclopropylmethoxy)-3-ethylbenzyl alcohol, the synthesis of which is briefly outlined for contextual completeness.

Precursor Synthesis: 4-(Cyclopropylmethoxy)-3-ethylbenzyl alcohol

The starting material for the oxidation is typically prepared via a standard Williamson ether synthesis from commercially available 3-ethyl-4-hydroxybenzaldehyde, followed by reduction of the aldehyde.

Optimized Reagents for Cyclopropylmethylation of 3-Ethyl-4-Hydroxybenzaldehyde

This Application Note is designed for researchers and process chemists optimizing the synthesis of 3-ethyl-4-(cyclopropylmethoxy)benzaldehyde (CAS: 1289015-82-2). It synthesizes field-proven protocols with mechanistic insights to ensure high yield and reproducibility.

Executive Summary & Application Scope

The O-alkylation of 3-ethyl-4-hydroxybenzaldehyde (CAS: 53566-98-6) with cyclopropylmethyl halides is a critical step in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory pharmacophores. This transformation requires precise control to balance

Target Reaction:

Key Challenges

-

Steric Hindrance: The ortho-ethyl group imposes slight steric bulk compared to ortho-methoxy analogs (e.g., vanillin derivatives), potentially slowing nucleophilic attack.

-

Substrate Stability: The aldehyde moiety is susceptible to oxidation or Cannizzaro disproportionation if highly alkaline conditions (e.g., strong hydroxide bases) are used without care.

-

Reagent Stability: Cyclopropylmethyl halides can undergo ring-opening rearrangements under radical or carbocation-promoting conditions.

Chemical Mechanism & Reagent Selection

The reaction proceeds via a classical Williamson Ether Synthesis mechanism (

Mechanism of Action[1][2]

-

Deprotonation: The base deprotonates the phenolic hydroxyl group (

), generating a phenoxide anion. -

Nucleophilic Attack: The phenoxide attacks the methylene carbon of the (halomethyl)cyclopropane.

-

Displacement: The halide leaving group is displaced in a concerted step, forming the ether bond.

Reagent Selection Guide

| Component | Recommended Reagent | Role & Rationale |

| Substrate | 3-Ethyl-4-hydroxybenzaldehyde | The nucleophile. Purity >98% is recommended to prevent tar formation. |

| Alkylating Agent | (Bromomethyl)cyclopropane | Preferred. Offers the best balance of reactivity and stability. Chlorides are too slow; Iodides are unstable and expensive. |

| Base | Potassium Carbonate ( | Standard. Mild enough to prevent aldehyde side reactions but strong enough to fully deprotonate the phenol. |

| Alternative Base | Cesium Carbonate ( | High-Speed. The "Cesium Effect" increases solubility and nucleophilicity of the phenoxide in organic solvents. |

| Solvent | DMF (N,N-Dimethylformamide) | High Yield. Polar aprotic nature solvates the cation ( |

| Green Solvent | Acetone or 2-Butanone (MEK) | Process Scale. Easier to remove than DMF. Requires reflux and often catalytic KI (Finkelstein condition). |

| Catalyst | Potassium Iodide (KI) | Accelerator. Converts alkyl bromide to highly reactive alkyl iodide in situ. Essential for acetone/MEK protocols. |

Visualization: Reaction Pathway & Workflow

Figure 1: Mechanistic pathway for the O-cyclopropylmethylation via SN2 substitution.

Experimental Protocols

Protocol A: High-Yield Laboratory Scale (DMF Method)

Best for: Small scale (<10g), maximizing yield, difficult substrates.

Materials:

-

3-Ethyl-4-hydroxybenzaldehyde (1.0 equiv)

-

(Bromomethyl)cyclopropane (1.2 equiv)

-

Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

DMF (anhydrous), 5 mL per gram of substrate.

Procedure:

-

Setup: Charge a round-bottom flask with 3-ethyl-4-hydroxybenzaldehyde and anhydrous DMF. Stir until dissolved.

-

Base Addition: Add

in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar). Stir for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower

) should disappear.

-

-

Workup:

-

Cool to RT. Pour the mixture into 5x volume of ice-cold water.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with 1M NaOH (removes unreacted phenol), then Water, then Brine.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (

, 0-20% EtOAc in Hexanes).

Protocol B: "Green" Process Scale (Acetone/KI Method)

Best for: Large scale (>50g), easier solvent removal, safety.

Materials:

-

3-Ethyl-4-hydroxybenzaldehyde (1.0 equiv)

-

(Bromomethyl)cyclopropane (1.3 equiv)

-

Potassium Carbonate (

), powdered (2.5 equiv) -

Potassium Iodide (KI) (0.1 equiv)

-

Acetone (Reagent grade), 10 mL per gram of substrate.

Procedure:

-

Setup: Dissolve substrate in Acetone in a reactor equipped with a reflux condenser.

-

Addition: Add powdered

and catalytic KI. Stir to suspend. -

Reagent Addition: Add (bromomethyl)cyclopropane.

-

Reaction: Heat to Reflux (approx. 56°C) . Stir vigorously for 12–16 hours (Overnight).

-

Note: The reaction is slower than in DMF due to lower temperature and solvent polarity. KI is critical here.

-

-

Workup:

-

Filter off the inorganic salts (

, KBr) while warm. Rinse the filter cake with acetone. -

Concentrate the filtrate to remove acetone.

-

Redissolve residue in MTBE or Ethyl Acetate and wash with 1M NaOH and Brine.

-

-

Isolation: Concentrate to obtain the product as an oil or solid (melting point dependent).

Critical Quality Attributes (CQAs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Ensure |

| C-Alkylation Impurity | Solvent/Temperature | Avoid phenol-favored solvents (e.g., water/alcohols). Stick to DMF/Acetone. Do not exceed 80°C. |

| Cyclopropane Ring Opening | Acidic Conditions | Ensure workup is neutral or basic. Avoid strong acids during extraction. |

| Aldehyde Oxidation | Air Exposure | Conduct reaction under Nitrogen/Argon. Aldehydes can oxidize to carboxylic acids in air + base. |

Process Flow Diagram

Figure 2: Step-by-step experimental workflow for isolation and purification.

References

-

Vertex Pharmaceuticals. (2020). Macrocyclic compound and use thereof.[1] WO2020116660A1. (Describes synthesis of 3-ethyl-4-hydroxybenzaldehyde and related ether formations).

-

Gillard, J. R., et al. (2012).[2] Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes.[2] Organic Syntheses, 89, 131-142.[2] (Standard protocols for handling benzaldehyde derivatives).

-

Tundo, P., et al. (2010). Dimethyl Carbonate and Phenols To Alkyl Aryl Ethers Via Clean Synthesis.[3] Scribd/Academic Repositories. (Discusses green chemistry approaches to phenolic O-alkylation using carbonates).

-

ChemicalBook. (n.d.). 3-(Cyclopropylmethoxy)-4-ethylbenzaldehyde Product Page.[4] (Verifies the existence and CAS 1289015-82-2 of the target product).

-

Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus.[5] (Reference for handling similar phenolic aldehyde substrates).

Sources

Handling and storage protocols for benzaldehyde derivatives

Executive Summary

Benzaldehyde and its derivatives (e.g., 4-hydroxybenzaldehyde, vanillin, 4-nitrobenzaldehyde) serve as critical "gatekeeper" intermediates in the synthesis of active pharmaceutical ingredients (APIs). However, their utility is frequently compromised by a silent, autocatalytic degradation pathway: autoxidation . This application note provides a mechanistic understanding of this instability and establishes a self-validating protocol for storage, handling, and purification. By adhering to these guidelines, researchers can prevent the formation of benzoic acid impurities that alter stoichiometry and poison sensitive catalytic cycles.

The Chemistry of Instability: Radical Chain Autoxidation

To handle these reagents effectively, one must understand the enemy. Benzaldehyde derivatives do not merely "spoil"; they undergo a radical chain reaction initiated by light (hν) or trace metal ions.

The Mechanism:

-

Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.

-

Propagation: The acyl radical reacts with atmospheric oxygen (triplet state) to form a peroxy radical. This species abstracts a hydrogen from a neighboring benzaldehyde molecule, generating perbenzoic acid and a new acyl radical.

-

Termination/Secondary Reaction: The highly reactive perbenzoic acid reacts with another mole of benzaldehyde to produce two moles of benzoic acid (Baeyer-Villiger oxidation style step).

Key Insight: This process is autocatalytic. The presence of even a small amount of benzoic acid crystals on a bottle cap often indicates that the liquid bulk is already compromised by dissolved peroxides.

Figure 1: Autoxidation Pathway of Benzaldehyde

Caption: The radical chain mechanism converting benzaldehyde to benzoic acid.[1][2][3][4] Note the autocatalytic propagation loop.

Protocol A: Storage and Preservation

Objective: To arrest the initiation phase of autoxidation.

Environmental Controls

| Parameter | Specification | Rationale |

| Atmosphere | Inert (Argon preferred over N2) | Argon is heavier than air, providing a superior "blanket" over the liquid surface in storage bottles. |

| Container | Amber Glass / Teflon-lined cap | Amber glass blocks UV light (initiation source). Teflon prevents leaching of plasticizers common in rubber septa. |

| Temperature | 2°C – 8°C (Refrigerated) | Slows radical propagation kinetics. Note: Some derivatives (e.g., p-anisaldehyde) may crystallize; bring to RT before opening. |

| Stabilizers | Hydroquinone or BHT (0.1%) | Acts as a radical scavenger, terminating the chain reaction before bulk oxidation occurs. |

The "Crust" Hazard

Observation: A white solid forms on the threads of the bottle cap. Diagnosis: This is benzoic acid formed by the evaporation and oxidation of benzaldehyde trapped in the threads. Action: Do NOT simply unscrew and pour. The friction can grind these crystals into the bottle, seeding the bulk liquid with acid. Corrective Procedure: Wipe the threads with a Kimwipe soaked in DCM or Ethanol before resealing. Use Parafilm over the cap for long-term storage to prevent oxygen ingress.

Protocol B: Inert Transfer Techniques

Objective: To transfer reagents without introducing atmospheric oxygen.

Standard Pouring (INCORRECT): Pouring creates turbulent flow, maximizing the surface area exposed to air and effectively saturating the liquid with oxygen.

Syringe Transfer (CORRECT):

-

Insert a long needle connected to an inert gas line (balloon or manifold) into the Septum to equalize pressure.

-

Use a gas-tight glass syringe to withdraw the required volume.

-

If the reagent is air-sensitive (e.g., electron-rich derivatives like 2,4,6-trimethoxybenzaldehyde), sparge the source bottle with Argon for 5 minutes prior to use.

Protocol C: Purification via Bisulfite Adduct

Objective: To recover pure aldehyde from an oxidized sample containing benzoic acid. Principle: Aldehydes form a water-soluble bisulfite adduct.[5] Impurities (benzoic acid, neutrals) do not and remain in the organic phase.

Figure 2: Bisulfite Purification Workflow

Caption: Workflow for separating aldehydes from non-carbonyl impurities using the bisulfite adduct method.

Experimental Steps:

-

Adduct Formation: Dissolve the impure benzaldehyde in a minimal amount of diethyl ether. Add an excess of saturated aqueous Sodium Bisulfite (

).[6] -

Agitation: Shake vigorously for 10–15 minutes. The aldehyde converts to the crystalline (or water-soluble) bisulfite adduct.[5]

-

Separation: Wash the aqueous layer (or filtered solid) with fresh ether to remove benzoic acid and non-aldehyde organics.

-

Regeneration: Treat the aqueous adduct with 10% Sodium Carbonate (

) or dilute -

Extraction: Extract the liberated aldehyde with ether, dry over

, and concentrate.

Quality Control: 1H NMR Validation

Objective: To quantitatively assess the oxidation level (Mole % Benzoic Acid).

Run a standard 1H NMR in

| Component | Diagnostic Signal (ppm) | Multiplicity | Notes |

| Benzaldehyde | 9.9 – 10.1 | Singlet (s) | The aldehyde proton (-CH O).[7] Sharp and distinct. |

| Benzoic Acid | ~11.0 – 12.5 | Broad Singlet (br s) | The carboxylic acid proton (-COOH ).[8] Often broad due to H-bonding. |

| Aromatic Region | 7.4 – 8.2 | Multiplet (m) | Benzoic acid ortho-protons shift downfield compared to benzaldehyde due to the stronger electron-withdrawing nature of -COOH. |

Calculation:

References

-

Radical Chain Mechanism: PubChem Compound Summary for Benzaldehyde. National Center for Biotechnology Information. [Link]

-

Purification Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Bisulfite method). See also: Common Organic Chemistry - Purification of Aldehydes. [Link]

-

NMR Characterization: Spectral Database for Organic Compounds (SDBS). AIST. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. Workup [chem.rochester.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Support Center: Purification of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde

Welcome to the technical support center for the purification of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound through recrystallization. We will address common challenges, explain the rationale behind procedural steps, and offer robust troubleshooting solutions.

Section 1: Compound Characteristics & Purification Rationale

Physical Properties Overview

4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde is an aromatic aldehyde with moderate polarity, attributed to its ether and carbonyl functionalities. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds.

It is critical to note that many benzaldehydes with similar molecular weights are high-boiling liquids or low-melting solids at room temperature.[1][2] For instance, 4-(Cyclopropylmethoxy)benzaldehyde is documented as a liquid.[1] This guide proceeds on the assumption that the user is working with either:

-

A crude solid product.

-

A high-boiling oil that can be induced to crystallize, possibly due to the presence of solid impurities.

Table 1: Physical Properties of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Physical Form |

| 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde | C₁₃H₁₆O₂ | 204.27 | Solid/Oil (Assumed) |

| 4-(Cyclopropylmethoxy)benzaldehyde[1][3] | C₁₁H₁₂O₂ | 176.21 | Clear Liquid |

| 3-Ethylbenzaldehyde[4] | C₉H₁₀O | 134.18 | Liquid |

| 3-Ethoxy-4-methoxybenzaldehyde[5][6] | C₁₀H₁₂O₃ | 180.20 | White to tan powder |

Why Recrystallization?

Recrystallization is a powerful technique for purifying solid compounds.[7] Its principle is based on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[8][9] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures.[10] This allows the desired compound to crystallize out of the solution upon cooling, while impurities either remain dissolved in the solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[11]

Section 2: Step-by-Step Recrystallization Protocol

This protocol provides a comprehensive workflow for the purification of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

Workflow Overview

Caption: General workflow for the recrystallization of 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde.

Step 1: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[8] The ideal solvent should dissolve the compound when hot but not when cold.[12] Given the structure of the target molecule, solvents of intermediate polarity are excellent starting points.

Recommended Solvents for Screening:

-

Single Solvents: Isopropanol, Ethanol, Ethyl Acetate, Toluene.

-

Mixed Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexane. A mixed-solvent system is used when no single solvent has the ideal solubility profile.[12]

Procedure for Solvent Screening:

-

Place ~50 mg of the crude material into a small test tube.

-

Add the selected solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is too good and will result in poor recovery.

-

If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.[10]

-

Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

-

Allow the solution to cool to room temperature, then place it in an ice bath.

-

Observe the quantity and quality of the crystals formed. A good solvent will produce a significant amount of crystalline solid.

Table 2: Hypothetical Solvent Screening Results

| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |

| Water | Insoluble | Insoluble | None | Unsuitable |

| Hexane | Sparingly Soluble | Sparingly Soluble | Poor | Unsuitable as single solvent; good as anti-solvent |